molecular formula C20H24N2O5 B302982 3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

Numéro de catalogue B302982
Poids moléculaire: 372.4 g/mol
Clé InChI: LLMHYLXORGNOEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPI-613 and is a lipoate analog that has been shown to have anti-cancer properties.

Mécanisme D'action

CPI-613 targets the mitochondrial tricarboxylic acid cycle, which is essential for energy metabolism in cancer cells. By inhibiting this pathway, CPI-613 disrupts the energy metabolism of cancer cells, leading to apoptosis and cell death. CPI-613 also inhibits the production of reactive oxygen species, which can contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
CPI-613 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes in the mitochondrial tricarboxylic acid cycle, leading to a decrease in energy metabolism in cancer cells. CPI-613 has also been shown to inhibit the production of reactive oxygen species, which can contribute to cancer cell growth and survival. Additionally, CPI-613 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CPI-613 is that it has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties and enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, one limitation of CPI-613 is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Orientations Futures

There are many future directions for research on CPI-613. One potential direction is to further investigate its anti-cancer properties and potential therapeutic applications in cancer treatment. Additionally, further research could be done to optimize the synthesis and purification of CPI-613, making it more widely available for research purposes. Finally, research could be done to investigate the potential applications of CPI-613 in other areas, such as neurodegenerative diseases or metabolic disorders.

Méthodes De Synthèse

The synthesis of CPI-613 involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylformamide and sodium azide to form the azide compound. The azide compound is then reduced with sodium borohydride to form the amine intermediate, which is then reacted with the appropriate acid to form the final product.

Applications De Recherche Scientifique

CPI-613 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-cancer properties by targeting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. CPI-613 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, CPI-613 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Propriétés

Nom du produit

3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid

Formule moléculaire

C20H24N2O5

Poids moléculaire

372.4 g/mol

Nom IUPAC

3-[5-(3-cyclohexylpropanoylamino)-1,3-dioxoisoindol-2-yl]propanoic acid

InChI

InChI=1S/C20H24N2O5/c23-17(9-6-13-4-2-1-3-5-13)21-14-7-8-15-16(12-14)20(27)22(19(15)26)11-10-18(24)25/h7-8,12-13H,1-6,9-11H2,(H,21,23)(H,24,25)

Clé InChI

LLMHYLXORGNOEE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O

SMILES canonique

C1CCC(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.